molecular formula C11H12BrCl B1521050 2-Bromo-5-(4-chlorophenyl)-1-pentene CAS No. 1143461-31-7

2-Bromo-5-(4-chlorophenyl)-1-pentene

Cat. No. B1521050
CAS RN: 1143461-31-7
M. Wt: 259.57 g/mol
InChI Key: APCZAQPVBDFBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-(4-chlorophenyl)-1-pentene” is a complex organic compound. It contains a bromine atom and a chlorine atom, which are both halogens, attached to different carbon atoms in the compound. The presence of these halogens and the double bond in the pentene group could make this compound reactive and potentially useful in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(4-chlorophenyl)-1-pentene” would be characterized by the presence of a bromine atom on the second carbon of the pentene group and a chlorine atom on the fourth carbon of the phenyl group .


Chemical Reactions Analysis

The presence of the bromine and chlorine atoms could make this compound a good candidate for various substitution reactions. Additionally, the double bond in the pentene group could undergo addition reactions .

Scientific Research Applications

Synthesis of Indole Derivatives

2-Bromo-5-(4-chlorophenyl)-1-pentene: can serve as a precursor in the synthesis of indole derivatives. Indoles are significant in medicinal chemistry due to their presence in compounds with diverse biological activities. For instance, indole derivatives exhibit antiviral, anti-inflammatory, and anticancer properties . The compound’s structure allows for electrophilic substitution reactions that are pivotal in constructing complex indole scaffolds.

Antiviral Agent Development

The bromine and chlorine substituents on the pentene backbone make it a potential candidate for the development of antiviral agents. By modifying the side chains, researchers can synthesize derivatives that may inhibit the replication of RNA and DNA viruses. This is particularly relevant in the search for new treatments against rapidly mutating viral pathogens .

Anti-inflammatory Applications

Compounds derived from 2-Bromo-5-(4-chlorophenyl)-1-pentene could be explored for their anti-inflammatory effects. The structural flexibility allows for the creation of molecules that can interfere with inflammatory pathways, potentially leading to new classes of anti-inflammatory medications .

Anticancer Research

The halogenated nature of this compound suggests its use in anticancer research. Halogen atoms are often involved in forming bonds with biological targets, which can be exploited to design drugs that selectively target cancer cells, minimizing damage to healthy tissues .

Antioxidant Properties

Derivatives of 2-Bromo-5-(4-chlorophenyl)-1-pentene may possess antioxidant properties. By scavenging free radicals, these compounds could contribute to the prevention of oxidative stress-related diseases, including neurodegenerative disorders .

Antibacterial Activity

The compound’s structure is conducive to modifications that can enhance its antibacterial activity. It could be used to synthesize new molecules with potent efficacy against bacterial strains, including drug-resistant varieties, which is a growing concern in global health .

Molecular Structure Analysis

2-Bromo-5-(4-chlorophenyl)-1-pentene: can be used in molecular structure investigations. Through techniques like Density Functional Theory (DFT) and X-ray analysis, researchers can gain insights into the electronic and spatial configuration of its derivatives, which is crucial for understanding their reactivity and interaction with biological targets .

Nitric Oxide Scavenging

Research indicates that derivatives of this compound could be effective in nitric oxide scavenging. This application is significant in conditions where nitric oxide plays a detrimental role, such as in inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

As with any chemical compound, handling “2-Bromo-5-(4-chlorophenyl)-1-pentene” would require appropriate safety measures. This would likely include wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

1-(4-bromopent-4-enyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrCl/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCZAQPVBDFBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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